Cadmium stearate

Description

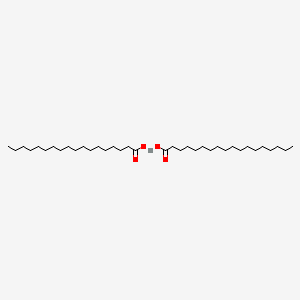

Structure

2D Structure

Properties

IUPAC Name |

cadmium(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWVOYJLHSRJJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70CdO4 | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890557 | |

| Record name | Cadmium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998), Solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

Free fatty acid: 2 wt%; total ash 19-20 wt%; moisture: 1 wt%. Bulk density: 180 g/L | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Solid | |

CAS No. |

2223-93-0, 101012-93-5 | |

| Record name | CADMIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4896 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002223930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, cadmium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, cadmium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBI2ILV46J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-115 °C | |

| Record name | CADMIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Preparation Methodologies of Cadmium Stearate

Conventional Chemical Synthesis Routes for Cadmium Stearate (B1226849)

Conventional methods for synthesizing cadmium stearate primarily involve reactions between a cadmium source and stearic acid or a stearate salt. These routes often rely on precipitation to isolate the final product.

Precipitation Methods for this compound Production.

Precipitation is a common technique for producing this compound. One established method involves the reaction of a soluble cadmium salt, such as cadmium chloride or cadmium sulfate (B86663), with an alkali metal salt of stearic acid, typically sodium stearate. wikipedia.orgnih.goviarc.fr

A specific example of this method involves neutralizing stearic acid with tetramethylammonium (B1211777) hydroxide (B78521) in methanol (B129727), followed by the dropwise addition of a methanol solution of cadmium acetate (B1210297). This process leads to the immediate precipitation of white this compound. mdpi.comrsc.org The precipitated product is then collected via filtration and washed to remove byproducts before being dried under vacuum. mdpi.comrsc.org

Another precipitation route utilizes the reaction between cadmium chloride solution and the sodium salt of a fatty acid, resulting in the precipitation of the cadmium salt. nih.goviarc.fr Similarly, an exchange reaction between cadmium sulfate and sodium stearate yields this compound precipitate and sodium sulfate. wikipedia.org

An alternative conventional approach involves the direct reaction of stearic acid with cadmium oxide or hydroxide under heating. wikipedia.org One industrial workflow describes mixing stearic acid and cadmium oxide in an aqueous medium and heating the mixture under stirring in a sealed reactor to facilitate the saponification reaction. google.com This method avoids the use of sodium hydroxide, thereby preventing the formation of sodium salt byproducts.

Reaction Stoichiometry and Yield Optimization in this compound Synthesis.

The stoichiometry of the reactants is crucial for achieving complete conversion and optimizing the yield in this compound synthesis. In the reaction between stearic acid and cadmium oxide, a molar ratio of 2:1 for stearic acid to cadmium oxide is considered critical for complete conversion. The reaction follows the stoichiometric equation:

2 C₁₇H₃₅COOH + CdO → Cd(C₁₇H₃₅COO)₂ + H₂O

In precipitation reactions involving sodium stearate and cadmium salts, the stoichiometry is also well-defined. For instance, the reaction between cadmium sulfate and sodium stearate proceeds as:

CdSO₄ + 2 NaC₁₈H₃₅O₂ → Cd(C₁₈H₃₅O₂)₂↓ + Na₂SO₄ wikipedia.org

Optimizing the yield often involves controlling reaction parameters such as temperature, reaction time, and reactant concentrations. For the reaction of stearic acid with cadmium oxide, maintaining a temperature between 110–120°C and a reaction time of 200–230 minutes can ensure over 99% conversion. Using finer particles of cadmium oxide (≤200 mesh) enhances surface area and reactivity, contributing to better conversion.

Influence of Reaction Conditions on this compound Purity and Morphology.

Reaction conditions significantly impact the purity and morphology of the synthesized this compound. In precipitation methods, factors such as temperature, concentration of reactants, and the rate of addition can influence particle size and crystal structure. For example, in the synthesis of calcium stearate (analogous to this compound precipitation), the temperature of dissolution of sodium stearate and the temperature at which calcium chloride solution is added affect the precipitation process. scispace.com

In the reaction between stearic acid and cadmium oxide, higher temperatures (110–120°C) accelerate reaction kinetics but carry the risk of thermal decomposition. The particle size of the cadmium oxide precursor also plays a role, with finer particles leading to enhanced reactivity. The water-to-feed ratio in this method can affect the suspension and the energy required for drying, indirectly influencing the final product characteristics.

The morphology of metal stearates, including this compound, can be influenced by the synthesis method and conditions. While specific details on the direct influence of reaction conditions on this compound morphology are limited in the provided context, studies on similar metal stearates and cadmium compounds suggest that factors like the reaction medium, temperature, and the presence of surfactants or ligands can affect particle shape and size. rsc.orgresearchgate.netfrontiersin.orgresearchgate.net For instance, in the synthesis of cadmium-based nanoparticles using this compound as a precursor, reaction temperature and time can influence the size and size distribution of the resulting nanoparticles. oup.com

Advanced Synthetic Approaches for this compound

Beyond conventional precipitation and direct reaction methods, advanced synthetic approaches, including solvothermal and hydrothermal synthesis, as well as considerations for green chemistry, are explored for the preparation of this compound and related cadmium compounds where this compound might be used as a precursor.

Solvothermal and Hydrothermal Synthesis of this compound.

Solvothermal and hydrothermal synthesis methods involve chemical reactions in solvents (solvothermal) or water (hydrothermal) at elevated temperatures and pressures. While direct solvothermal or hydrothermal synthesis of bulk this compound is not explicitly detailed in the provided search results, these methods are employed in the synthesis of cadmium-based nanomaterials, often utilizing this compound as a precursor. oup.comelectrochemsci.orgcapes.gov.brumich.edu

For example, this compound has been used as a cadmium precursor in the solvothermal synthesis of CdSe nanosheets. electrochemsci.org In this context, the solvothermal method is noted for its relatively low cost and simple operation. electrochemsci.org Similarly, this compound has been utilized in the hot-injection synthesis of CdSe nanoparticles in organic solvents at high temperatures, which can be considered a form of solvothermal process. oup.com

Hydrothermal synthesis, using water as the solvent under high temperature and pressure, is also applied in the preparation of cadmium-based nanomaterials like CdTe and CdTe/CdS quantum dots. umich.eduresearchgate.net Although these studies focus on the synthesis of quantum dots, they highlight the use of cadmium precursors in hydrothermal environments. While the direct hydrothermal synthesis of this compound itself is not prominently described, the principles of hydrothermal reactions could potentially be applied or adapted for its preparation under specific conditions. The effect of reaction medium and hydrothermal conditions on morphological parameters has been studied for other phosphate (B84403) nanoparticles, suggesting a potential influence on this compound morphology if synthesized via similar routes. researchgate.net

Green Chemistry Principles in this compound Production.

The application of green chemistry principles in the production of chemicals aims to reduce or eliminate the use and generation of hazardous substances. In the context of cadmium compounds, given the toxicity of cadmium, incorporating green chemistry approaches in the synthesis of precursors like this compound and in downstream applications is particularly relevant. wikipedia.orgcore.ac.uk

One approach aligning with green chemistry principles in the synthesis of this compound is the direct reaction of stearic acid with cadmium oxide in an aqueous medium, which avoids the use of sodium hydroxide and minimizes wastewater generation. google.com

Furthermore, in the synthesis of cadmium-based nanoparticles where this compound is used as a precursor, there is a movement towards greener methods that move away from pyrophoric and highly toxic starting materials. core.ac.uk Using non-pyrophoric materials like cadmium oxide and this compound as precursors for synthesizing cadmium-based nanoparticles is an example of incorporating greener principles. core.ac.uk Research also explores phosphine-free routes and the use of less hazardous solvents in the synthesis of quantum dots from cadmium precursors to reduce environmental impact.

Nanoscale Synthesis of this compound and Related Compounds.

Nanoscale synthesis of this compound and related cadmium compounds has been investigated for creating nanomaterials with unique properties. This compound itself can serve as a non-pyrophoric starting material for the synthesis of cadmium-based nanoparticles core.ac.uk.

One method involving this compound is its use in the facile phosphine-free synthesis of core/shell Cadmium selenide (B1212193)/Zinc sulfide (B99878) (CdSe/ZnS) nanocrystals. This non-injection synthesis method utilizes this compound, oleylamine, and paraffin (B1166041) liquid. A subsequent shelling procedure with zinc acetate dihydrate and sulfur powder is applied to the CdSe cores to form the CdSe/ZnS nanocrystals nih.gov. This approach offers advantages such as the use of lower-cost, environmentally friendlier reagents and avoids the need for air-sensitive, toxic, and expensive phosphine (B1218219) solvents nih.gov. The method is also amenable to mass production of these nanocrystals nih.gov.

This compound, along with other long-chained carboxylate precursors like cadmium octanoate, has been employed in the colloidal synthesis of laterally confined blue-emitting Cadmium selenide (CdSe) nanoplatelets (NPLs) acs.org. The length of the metallic carboxylate precursor, such as this compound (C18), is crucial in controlling the lateral size, width, and aspect ratio of the resulting NPLs acs.orgrsc.org. A synthesis protocol utilizing this compound as a precursor has been shown to yield 3.5 monolayer CdSe NPLs rsc.org.

Research indicates that the purity of metal precursors, including this compound, used in the synthesis of cadmium chalcogenide nanostructures can influence the growth and characteristics of the resulting nanomaterials acs.org. Impurities in precursors are known to affect the size, shape, and monodispersity of synthesized colloidal semiconductor nanomaterials acs.org.

Beyond this compound itself, other nanoscale cadmium compounds are synthesized using various methodologies. For instance, cadmium sulfide (CdS) nanoparticles can be synthesized through chemical methods, including using cadmium sulfate with sodium thiosulfate (B1220275) and thio-glycerol as a capping agent, or by reacting cadmium nitrate (B79036) with sodium sulfide core.ac.uk. Biological methods utilizing bacterial extracellular polymeric substances (EPS) have also been explored for the synthesis of CdS nanoparticles core.ac.uk. Another example is the efficient synthesis of nanoscale cadmium azide (B81097) from intercalated cadmium hydroxide using a method that involves controlled self-assembly of inorganic and organic molecules followed by in situ carbonization crystallization acs.org.

The sulfidation of spherical cadmium crystals at the nanoscale has been demonstrated to form hollow CdS nanoparticles via the nanoscale Kirkendall effect lbl.gov. This process involves the reaction of solid cadmium particles with elemental sulfur, leading to the formation of a polycrystalline CdS shell around a remaining Cd core, eventually resulting in hollow structures as the cadmium is consumed lbl.gov.

Structural Elucidation and Characterization Techniques for Cadmium Stearate

Spectroscopic Analysis of Cadmium Stearate (B1226849)

Spectroscopic techniques utilize the interaction of electromagnetic radiation with the material to gain information about its chemical structure and properties.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in cadmium stearate and understanding the nature of the chemical bonds, particularly the coordination of the stearate anion to the cadmium cation. Studies on this compound using FTIR have identified characteristic absorption bands associated with the carboxylate-metal bonding. For instance, peaks in the range of 1540–1580 cm⁻¹ are indicative of Cd-O stretching vibrations. In studies of calcium stearate, a related metal stearate, characteristic peaks at 1542 and 1575 cm⁻¹ were observed, corresponding to the antisymmetric stretching bands for unidendate and bidendate associations with calcium ions. core.ac.ukscispace.com The methylene (B1212753) stretching and scissoring bands (νaCH₂, νsCH₂, and δsCH₂) are typically observed around 2914, 2850, and 1472 cm⁻¹, respectively, providing information about the alkyl chains within the stearate structure. scispace.com FTIR has also been employed to study the molecular orientation in Langmuir films of this compound on a water surface, utilizing polarized external-reflection spectroscopy. capes.gov.br

UV-Visible (UV-Vis) spectroscopy is primarily used to investigate electronic transitions within a material, which can provide information about its electronic structure and optical properties. While this compound itself may not exhibit strong electronic transitions in the UV-Vis range, this technique is frequently applied in studies where this compound is used as a precursor or component in materials like quantum dots or thin films. For example, UV-Vis absorbance is used to monitor the nucleation kinetics during the synthesis of CdS/CdZnS quantum dots using this compound as a precursor. In the context of Langmuir-Blodgett (LB) films, UV-Vis spectroscopy is used to confirm the uniform transfer of films onto substrates and to study the molecular organization within the films. alfa-chemistry.comacs.orgresearchgate.net UV-Vis absorption spectra are also utilized in the characterization of CdSe nanocrystals synthesized with this compound, providing insights into their growth and optical properties. researchgate.netrsc.orgacs.org

NMR spectroscopy provides detailed information about the molecular structure and dynamics of a compound by analyzing the magnetic properties of atomic nuclei. ¹H NMR spectroscopy has been used in the characterization of this compound synthesis, with observed peaks corresponding to the protons within the stearate ligand. chemicalbook.comamazonaws.com For example, in one synthesis, ¹H NMR spectra showed peaks at δ 7.15 (benzene solvent), δ 2.04, δ 1.49, δ 1.29 (methylene protons of the stearate chain), and δ 0.903 (methyl protons). chemicalbook.com ¹³C NMR, often coupled with techniques like Raman spectroscopy, can be used to track chemical changes, such as ligand exchange processes involving this compound. Solid-state ¹³C NMR has been applied to study the binding of carboxylate groups from stearate ligands to the surface of cadmium-containing nanocrystals, indicating that the carboxylate groups primarily bind in a bidentate chelating manner to surface cadmium atoms. chemrxiv.org

XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the topmost layers of a material. XPS is valuable for characterizing the surface chemistry of this compound, particularly when it is used in composite materials or as a surface modifier. It has been used to analyze the surface composition of quantum dots synthesized with this compound precursors. amazonaws.comjhu.edu XPS is also employed in the characterization of sensor surfaces that interact with cadmium, helping to confirm changes in chemical composition upon binding. nih.gov High-resolution C 1s XPS spectra of stearates show distinct peaks corresponding to different carbon environments, such as aliphatic carbon (C-C) and carboxylic carbon (O-C=O). researchgate.net Ambient pressure XPS can be used to quantify the coverage of stearic acid layers on surfaces, a principle applicable to metal stearates. acs.org

Beyond the standard spectroscopic techniques, more advanced methods offer deeper insights into the surface chemistry and properties of this compound, especially in the form of thin films. Polarized FT-IR, as mentioned earlier, allows for the quantitative evaluation of molecular orientation in Langmuir films. capes.gov.br Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to determine the thickness, refractive index, and other optical properties of thin films, including this compound LB films. researchgate.net SE can provide information about the anisotropy of the film and can be combined with techniques like Atomic Force Microscopy (AFM) for a more comprehensive characterization of ultrathin interfaces. researchgate.net Raman spectroscopy, which probes vibrational modes, can also be used to characterize this compound films, providing information about the molecular structure and packing, such as the CH stretching region. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States.

Diffraction and Microscopic Characterization of this compound

Diffraction and microscopic techniques provide essential information about the long-range order (crystallinity) and the physical appearance and morphology of this compound.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of this compound powder and films. XRD patterns reveal the presence of crystalline phases and can be used to calculate parameters such as lattice spacing and unit cell dimensions. XRD studies on this compound LB films have shown well-defined layered structures with specific long spacings. alfa-chemistry.comoup.com For instance, this compound LB films have shown X-ray diffraction peaks indicating a long spacing of 5.03 nm. oup.com XRD confirms the crystallinity of this compound and is used to study its behavior in polymer matrices. Grazing Incidence X-ray Diffraction (GIXD) is particularly useful for studying the structure of thin films, like LB films, at different temperatures. GIXD studies on multilayer this compound films have revealed variations in structure with temperature, including a phase transition from a three-dimensional lamellar crystalline structure to an array of rod structures packed hexagonally at around 100 °C. acs.orguq.edu.auacs.org The rods are oriented parallel to the substrate surface, with a core composed of cadmium cations and carboxylate groups. uq.edu.au XRD can also provide insights into the microstructure and phase separation in mixed metal stearate films. aip.org

Microscopic techniques provide visual information about the morphology, surface topography, and particle size of this compound. Scanning Electron Microscopy (SEM) is used to examine the surface morphology of this compound powders and films, revealing features such as lamellar structures. core.ac.ukscispace.comnih.gov Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces, allowing for the characterization of the smoothness, presence of domains, and layer structure in thin films like this compound LB films. core.ac.ukresearchgate.netnih.gov Transmission Electron Microscopy (TEM) is employed to image the size, shape, and structure of nanoparticles, such as quantum dots, synthesized using this compound as a precursor. rsc.orgdergipark.org.tr

These characterization techniques, used individually or in combination, provide a comprehensive understanding of the structural properties of this compound, which is fundamental to predicting and controlling its performance in various applications.

| Technique | Information Provided | Relevant Findings / Applications |

| FTIR Spectroscopy | Functional groups, chemical bonding (Cd-O stretching), molecular orientation | Identification of carboxylate-metal bonding (e.g., 1540–1580 cm⁻¹), study of molecular orientation in thin films. capes.gov.br |

| UV-Visible Spectroscopy | Electronic transitions, optical properties, film uniformity | Monitoring of synthesis kinetics (e.g., quantum dots), confirmation of uniform film transfer, study of molecular organization in thin films. alfa-chemistry.comacs.orgresearchgate.netresearchgate.netrsc.orgacs.org |

| NMR Spectroscopy | Molecular structure, ligand binding, dynamics | Characterization of stearate ligand, tracking of ligand exchange, study of carboxylate binding to metal centers (e.g., bidentate chelating). chemicalbook.comamazonaws.comchemrxiv.org |

| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition, chemical states | Analysis of surface chemistry (e.g., in quantum dots, sensors), identification of carbon environments, quantification of surface coverage. amazonaws.comjhu.edunih.govresearchgate.netacs.org |

| Spectroscopic Ellipsometry (SE) | Film thickness, refractive index, optical properties | Non-destructive characterization of thin films, study of anisotropy, can be combined with AFM. researchgate.net |

| Raman Spectroscopy | Vibrational modes, molecular structure and packing | Characterization of molecular structure and packing in films (e.g., CH stretching region). researchgate.net |

| XRD (X-ray Diffraction) | Crystallinity, layered structure, lattice parameters, phase transitions | Confirmation of crystallinity, determination of long spacing (e.g., 5.03 nm in LB films), study of structural changes with temperature. scispace.comalfa-chemistry.comacs.orgoup.comacs.orguq.edu.auacs.orgaip.org |

| GIXD (Grazing Incidence X-ray Diffraction) | Structure of thin films, in-plane structure, phase transitions with temperature | Study of structural changes in LB films (e.g., lamellar to hexagonal rod transition), analysis of in-plane unit cell. acs.orguq.edu.auacs.org |

| SEM (Scanning Electron Microscopy) | Surface morphology, particle size | Visualization of surface features, lamellar structures, particle size analysis. core.ac.ukscispace.comnih.gov |

| AFM (Atomic Force Microscopy) | Surface topography, roughness, layer structure | High-resolution imaging of surface morphology, assessment of smoothness, study of thin film structure. core.ac.ukresearchgate.netnih.gov |

| TEM (Transmission Electron Microscopy) | Nanoparticle size, shape, structure | Imaging and structural analysis of nanoparticles synthesized using this compound. rsc.orgdergipark.org.tr |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure and identify different phases present in a material. It works by analyzing the diffraction pattern produced when X-rays interact with the atoms in a crystalline sample. lucideon.comnih.gov The positions and intensities of the diffraction lines are characteristic fingerprints of a specific crystalline substance. nih.gov

Studies utilizing grazing incidence synchrotron X-ray diffraction have investigated the temperature-dependent structure of multilayer Langmuir-Blodgett (LB) films of this compound. At room temperature, the film exhibits a layered three-dimensional crystalline structure with a centered rectangular unit cell in the plane of the substrate. acs.orguq.edu.au The hydrocarbon chains are oriented normal to the substrate surface. acs.orguq.edu.au As the temperature increases up to 90 °C, the diffraction pattern becomes diffuse, and the intensity decreases, indicating an anisotropic expansion of the unit cell. acs.orguq.edu.au A phase transition occurs around 100 °C, where the layered structure transforms into an array of rod structures packed hexagonally and oriented parallel to the film surface. acs.orguq.edu.au These rods appear to have a core composed of cadmium cations and carboxylate groups, surrounded by randomly arranged aliphatic chains. acs.orguq.edu.au This rod structure persists upon cooling, although with a reduced correlation length. acs.orguq.edu.au

XRD analysis has also been used to characterize thin films of this compound, comparing their structural characteristics, such as inter-planar spacing, with other metal stearates.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of nanoparticles, providing information about their morphology (shape) and size distribution. fiu.edu TEM images are crucial for determining the mean diameter and assessing the uniformity of nanoparticle sizes. fiu.edutorvergata.it

This compound has been used as a cadmium source in the synthesis of cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) nanocrystals. TEM studies of CdSe nanoparticles synthesized using this compound have shown well-defined, nearly spherical particles. researchgate.net The size distribution of these nanoparticles can be determined from TEM images. researchgate.netmathnet.ru For CdTe nanocrystals synthesized with this compound, TEM micrographs have revealed different morphologies, including spheres, rods, and spikes, and confirmed the stabilization of the hexagonal crystallographic phase in these samples. researchgate.net TEM is also used to investigate the crystal structure, orientation, grain size, and phase of crystalline materials. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Molecular Organization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to study surface topography with nanometer lateral and sub-nanometer normal resolution. ntmdt-si.com It is particularly useful for characterizing the surface roughness and molecular organization of thin films, such as Langmuir-Blodgett films. researchgate.netresearchgate.net

AFM studies on this compound LB films have been conducted to investigate their surface morphology and structure. researchgate.netresearchgate.net AFM images can visualize distinct domain structures within composite LB films containing this compound. researchgate.net The mean surface roughness of these films can increase with an increasing number of layers, as observed in studies involving lignin (B12514952) and this compound composite LB films. researchgate.net AFM measurements have also been compared with other techniques like X-ray reflectivity and spectroscopic ellipsometry for characterizing the thickness and properties of this compound LB films. researchgate.net AFM allows for the study of surface topography without extensive sample pretreatment. ntmdt-si.com

Scanning Tunneling Microscopy (STM) for Atomically Resolved Surface Studies

Scanning Tunneling Microscopy (STM) is a technique capable of providing atomically resolved images of conductive surfaces. aip.orgdntb.gov.uacsic.es It operates by scanning a sharp conductive tip over the surface and measuring the tunneling current between the tip and the sample. csic.es

While this compound itself may not be inherently conductive, STM has been utilized in studies involving this compound in the context of surface studies. For instance, this compound ligands have been used to functionalize cadmium selenide (CdSe) nanocrystals for deposition on atomically resolved hydrogenated Si(100) surfaces for STM imaging and spectroscopy. aip.orgdntb.gov.ua This indicates that STM can be applied to systems involving this compound, particularly when deposited on conductive substrates or in studies focusing on the interaction of this compound with conductive surfaces. STM has also been used to study this compound bilayers on graphite. acs.org

Thermal Analysis of this compound

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govscribd.commdpi.com This allows for the direct assessment of heat energy uptake or release during thermal events, such as phase transitions. nih.govscribd.com DSC is commonly used to study phase transitions and determine thermal transition temperatures, including melting points. nih.gov

DSC has been applied to study the phase transitions in this compound, particularly in the context of thin films like Langmuir-Blodgett films. jst.go.jpjst.go.jp Detailed studies on Cd-stearate LB films using DSC have successfully observed phase transitions. jst.go.jpjst.go.jp The melting point of this compound is reported to be in the range of 103-110 °C or 134 °C, depending on the source and possibly the specific form or purity. wikipedia.orgamericanelements.comalfa-chemistry.com DSC curves can provide information about the enthalpy and entropy changes associated with these transitions. nih.gov While specific DSC thermograms for this compound showing detailed peak data were not extensively available in the search results, the technique is established for analyzing the thermal behavior and phase transitions of metal stearates. scribd.commdpi.com

This compound, a metallic soap with the chemical formula C₃₆H₇₀CdO₄, is a white solid primarily recognized for its application as a lubricant and a heat and light stabilizer in polyvinyl chloride (PVC) nih.govwikipedia.org. Its molecular structure involves a cadmium ion coordinated with two stearate anions . The thermal stability and degradation pathways of this compound are commonly investigated using thermogravimetric analysis (TGA) cjspvc.comresearchgate.netresearchgate.net.

2.3.2. Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways.

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of materials like this compound cjspvc.comresearchgate.netresearchgate.net. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere ripublication.com. For this compound, TGA studies reveal insights into its decomposition temperatures, the number of degradation steps, and the nature of the residues formed.

Research indicates that the thermal decomposition of this compound typically occurs in multiple steps researchgate.net. Studies on cadmium carboxylates, including stearates, have shown a two-step decomposition process in a solid state researchgate.net. The first step often involves the loss of the organic portion of the molecule, while the second step may relate to the decomposition of an intermediate or the formation of a final inorganic residue, such as cadmium oxide (CdO) researchgate.net.

The specific temperatures at which these decomposition steps occur can vary depending on factors such as the heating rate, the atmosphere (e.g., inert or oxidative), and the purity of the sample ripublication.com. For instance, oxidative decomposition in air between 250–400°C can produce cadmium oxide fumes . Under an inert atmosphere at temperatures above 400°C, non-oxidative decomposition may yield metallic cadmium and stearic acid traces .

Detailed research findings from TGA of this compound and other cadmium soaps highlight the kinetics of the decomposition process. Studies have evaluated activation energies and reaction orders for the different decomposition steps using methods like the Freeman-Carroll and Coats-Redfern equations researchgate.netripublication.com. The activation energy values can vary for each step and depending on the calculation method used researchgate.net.

While specific detailed data tables from TGA analyses of pure this compound with precise mass loss percentages at specific temperature ranges across various studies can show some variability due to experimental conditions, the general multi-step decomposition pathway is consistently observed researchgate.net. The final residue in oxidative environments is typically cadmium oxide .

Here is an illustrative example of how TGA data for this compound might be presented, based on general findings from the literature regarding metal stearates' thermal decomposition:

| Temperature Range (°C) | Observed Mass Loss (%) | Proposed Degradation Event | Potential Products |

| ~200 - 400 | Significant | Decomposition of organic chains | Ketones, hydrocarbons, CO₂, H₂O |

| > 400 | Further Loss | Decomposition of intermediate/metal-containing species | CdO (in air), Cd (in inert atmosphere) |

Note: This table is illustrative and represents a generalized view based on the described decomposition pathways. Actual TGA data would provide precise temperature ranges and mass loss percentages for specific experimental conditions.

TGA, often coupled with other techniques like Differential Scanning Calorimetry (DSC), provides a comprehensive understanding of the thermal transitions and decomposition characteristics of this compound, which is vital for predicting its behavior in various applications, especially as a polymer additive cjspvc.comresearchgate.net.

Advanced Applications of Cadmium Stearate in Materials Science

Cadmium Stearate (B1226849) as a Polymer Additive

Cadmium stearate is an effective additive for polymers, notably polyvinyl chloride (PVC), where it functions as a stabilizer against degradation induced by heat and light. wikipedia.orgwrchem.comontosight.ai Its inclusion can improve the long-term stability, durability, and processing characteristics of polymer composites. cjspvc.comiupac.org

Mechanisms of Heat and Light Stabilization in Polyvinyl Chloride (PVC) by this compound.

Polyvinyl chloride is susceptible to thermal degradation during processing and under exposure to heat and light, leading to dehydrochlorination and the formation of conjugated double bonds, which cause discoloration and deterioration of properties. researchgate.netupupstars.comacademicjournals.org this compound acts as a heat stabilizer by several mechanisms. It can react with and neutralize hydrogen chloride (HCl) released during PVC degradation, preventing the autocatalytic acceleration of degradation. researchgate.netupupstars.comcjspvc.com Additionally, this compound can exchange with labile chlorine atoms in the PVC chain, replacing unstable sites with more stable stearate groups, thereby inhibiting the initiation of the degradation process. researchgate.netresearchgate.net The interaction with polyene sequences formed during degradation is also a proposed mechanism, where the this compound can add across these double bonds, effectively interrupting the chain of conjugation responsible for color formation. researchgate.netresearchgate.net

For light stabilization, this compound can absorb UV light, dissipating the energy and preventing it from causing photodegradation of the polymer chains. wrchem.comontosight.ai It can also interfere with the photo-oxidative degradation process by scavenging free radicals and decomposing hydroperoxides that are generated upon UV exposure. upupstars.com

Synergistic Effects of this compound with Co-stabilizers in Polymer Systems.

This compound is often used in combination with other stabilizers to achieve synergistic effects, leading to enhanced stabilization performance compared to using a single stabilizer. cjspvc.comcjspvc.comarcjournals.org For instance, combinations of this compound with barium stearate or zinc stearate are common in PVC formulations. cjspvc.comarcjournals.orgbelikechem.com Zinc stearate can provide good initial color hold, while this compound offers better long-term stability. cjspvc.com The synergistic effect in Ba/Cd and Ca/Zn systems is attributed to the different roles played by the metal soaps. One metal soap might primarily scavenge HCl, while the other might be more effective at exchanging with labile chlorine atoms or reacting with polyene sequences. researchgate.netcjspvc.com The specific ratios of co-stabilizers can be optimized to achieve the desired balance of initial color stability, long-term heat stability, and processing performance. arcjournals.org

Influence of this compound on Polymer Processing Characteristics.

This compound also functions as a lubricant in polymer processing, which can influence the flow properties of the polymer melt and prevent sticking to processing equipment. wikipedia.orgontosight.ai In PVC processing, metal stearates like cadmium and zinc stearate can delay plastification and lower the torque during extrusion. ingenieur-buch.de This lubricating effect contributes to smoother processing, reduced energy consumption, and improved surface finish of the final product. ontosight.ai The compatibility of this compound with other additives, such as plasticizers and fillers, is important for achieving optimal processing characteristics and final product performance. cjspvc.com

This compound in Thin Film Technologies

This compound has been utilized in the fabrication of thin films, particularly through the Langmuir-Blodgett (LB) technique, allowing for the creation of highly ordered molecular layers with controlled thickness and structure. researchgate.netresearchgate.netamericanelements.comosti.govoptica.orgacs.orgnih.gov

Langmuir-Blodgett (LB) Film Formation and Characterization of this compound.

The Langmuir-Blodgett technique is a method for depositing monomolecular or multilayer films from a liquid surface onto a solid substrate. nih.gov this compound is well-suited for LB film formation due to the amphiphilic nature of stearic acid, with a hydrophilic carboxyl head group and a hydrophobic hydrocarbon tail. When stearic acid is spread on an aqueous subphase containing cadmium ions (e.g., from CdCl₂), this compound is formed at the air-water interface. optica.org This forms a stable monolayer that can be compressed to a desired surface pressure. optica.orgresearchgate.net

The this compound monolayer can then be transferred onto a solid substrate by dipping the substrate through the interface. nih.gov Y-type deposition, where the film is deposited on both the upward and downward strokes, is commonly observed for this compound, resulting in a head-to-head and tail-to-tail arrangement of molecules in successive layers. optica.org

Characterization of this compound LB films is performed using various techniques to determine their structure, thickness, and properties. Techniques such as X-ray reflectivity, atomic force microscopy (AFM), and spectroscopic ellipsometry are used to measure film thickness and surface morphology. researchgate.net Optical techniques, including photoacoustic spectroscopy, can probe the optical properties of the films. optica.org Infrared reflection-absorption spectrometry can provide information about the molecular orientation and packing within the layers. researchgate.net Studies have shown that this compound LB films can exhibit well-defined layered structures with a consistent monolayer thickness, typically around 2.5 nm. optica.orgresearchgate.net These ordered structures make this compound LB films valuable for fundamental research in molecular electronics and for potential applications in sensors and other thin-film devices. osti.govnih.gov

Structural Modulation of LB Films by this compound Incorporation.

The incorporation of this compound into Langmuir-Blodgett films allows for significant structural modulation. In the synthesis of lignin-stearic acid-based LB films, this compound plays a pivotal role, facilitating the formation of stable monolayers and multilayers at the air-water interface. The structural modulation within these films can be effectively showcased through techniques such as surface pressure and surface potential isotherms. alfa-chemistry.com Characterization methods like UV-vis spectroscopy and X-ray diffraction (XRD) confirm the molecular organization and reveal well-defined layered structures. alfa-chemistry.com The presence of stearic acid, in conjunction with this compound, governs the mean molecular area within these films. alfa-chemistry.com

Studies on multilayer this compound LB films have demonstrated variations in their structure with temperature. acs.org At room temperature, the film structure typically exhibits a centered rectangular unit cell in the plane of the substrate, with the hydrocarbon chains oriented normally to the surface. acs.org As the temperature increases, this in-plane structure becomes more diffuse. acs.org Around 100 °C, a phase transition occurs from a layered three-dimensional crystalline structure to an array of hexagonally packed rod structures oriented parallel to the film surface. acs.org The core of these rods, approximately 6.7 Å in diameter, appears to consist of cadmium cations and the carboxylate groups of the fatty acid chains, with the aliphatic chains randomly arranged around them. acs.org This rod structure is retained upon cooling, although with reduced correlation length. acs.org

Investigations using atomic force microscopy (AFM) on LB films of divalent salts of n-alkanoic acids, including cadmium arachidate (B1238690) (a closely related compound), have revealed spatially modulated structures on nanometer length scales. d-nb.info These modulations can be correlated with the packing density, which in turn is influenced by the electronegativity of the cation. d-nb.info The incorporation of Cd²⁺ ions in LB films has been suggested to lead to a more compact arrangement of molecules. researchgate.net

Interfacial Properties and Surface Functionalization via this compound LB Films.

This compound contributes to enhanced interfacial properties in LB films. alfa-chemistry.com These films hold potential in applications such as optical coatings and surface functionalization. alfa-chemistry.com

Studies utilizing sum frequency generation (SFG) spectroscopy have investigated the interfacial structural changes in stearic acid LB films induced by Cd²⁺ cations. nih.gov These studies indicate a reorganization process occurring on the surface of the stearic acid bilayer when immersed in a water subphase containing Cd²⁺. nih.gov The electrostatic interaction between the carboxylate headgroup of stearic acid and the Cd²⁺ cation appears to play a significant role in this surface reorganization process, both in air and in solution. nih.gov

SFG studies on this compound LB multilayers deposited on metal and dielectric substrates have shown that the SFG activity primarily originates from the topmost layer, consistent with the interface specificity of the technique. acs.org Fatty acid multilayers, including those of this compound, are considered strong candidates for incorporation into molecular electronic devices, photovoltaic devices, and nonlinear optical materials due to their precisely controlled molecular structures. acs.org

Fabrication of Multilayer Structures with this compound.

The Langmuir-Blodgett technique enables the fabrication of highly ordered multilayer structures using this compound. This compound's ability to form stable monolayers at the air-water interface is crucial for the subsequent build-up of multilayers. alfa-chemistry.com These monolayers can be transferred onto various solid substrates, such as BK7 glass, gold-coated glass, and calcium fluoride (B91410) plates, typically using the vertical dipping method. alfa-chemistry.com This process allows for the precise control of film thickness and molecular arrangement. nih.gov

Multilayer thin films can be fabricated from mixed monolayers containing this compound and other functional materials, such as poly(3-alkylthiophenes). acs.org Stable monolayers containing a high molar percentage of poly(3-alkylthiophenes) can be deposited as Y-type films, exhibiting well-defined layered structures. acs.org Multilayer films containing highly ordered domains of this compound can be formed with polythiophenes having varying alkyl chain lengths. acs.org

The LB technique offers the possibility to create heterostructures by sequentially depositing monolayers of different materials. nih.gov For instance, various metals have been deposited onto this compound LB films to construct metal-insulator-semiconductor (MIS) structures. nih.gov The precise control over layer composition and thickness at the molecular level is a key advantage of using this compound in LB multilayer fabrication. nih.gov The growth and structural properties of these multilayers, such as interfacial roughening, can be studied using techniques like X-ray scattering and AFM. aps.org this compound LB multilayers fabricated as Y-type films have also been characterized using photoacoustic techniques to determine their linear optical properties, including refractive indices and thicknesses. optica.org

This compound in Nanomaterial Synthesis

This compound serves as a valuable precursor in the synthesis of various nanomaterials, particularly semiconductor quantum dots. Its reactivity and compatibility with different synthesis methods allow for the controlled formation of nanocrystals with tunable properties.

Role of this compound as a Precursor in Quantum Dot Synthesis.

This compound is frequently employed as a cadmium source in the synthesis of quantum dots (QDs), such as CdSe and CdTe. In a nonpolar solvothermal process for synthesizing CdSe QDs, this compound is combined with selenium metal and a capping ligand like dodecanethiol. vt.edu This mixture is heated under pressure to yield CdSe quantum dots. vt.edu

This compound precursor can be prepared through the reaction of cadmium oxide with stearic acid. researchgate.net This precursor is then used in hot-matrix synthesis methods, such as the hot-injection method, where it is reacted with a selenium precursor (e.g., tributylphosphine (B147548) selenide) in a high-boiling point solvent like octadecene. mdpi.com The rapid injection into the hot solution facilitates the rapid nucleation of CdSe nanocrystals. mdpi.com

Similarly, stearate-capped CdTe quantum dots have been synthesized via the direct reaction of this compound with tellurium powder in a suitable solvent like N-oleoylmorpholine. researchgate.net this compound acts as the primary source of cadmium ions in these reactions. researchgate.net The use of this compound as a precursor is common in CdSe QD syntheses, where it functions as a Cd²⁺ complex coordinated by stearate ligands. nih.gov

Control of Nanocrystal Size and Morphology using this compound Precursors.

The use of this compound as a precursor allows for the controllable variation of the size, shape, and crystal structure of synthesized nanocrystals. CdSe nanocrystals synthesized from this compound can be produced across a broad size range, from approximately 1.5 nm to over 25 nm. researchgate.net

In synthesis methods utilizing this compound, parameters such as reaction temperature and the concentration of stearic acid can significantly influence the size and morphology of the resulting nanocrystals. Lower reaction temperatures have been shown to favor the formation of pod-shaped nanoparticles. researchgate.net Tuning the concentration of stearic acid during the preparation of the cadmium precursor or in the reaction mixture allows for precise control over nanoparticle sizes, size distribution, and morphology. researchgate.net, tandfonline.com For instance, in one study, varying stearic acid concentration enabled the synthesis of CdSe QDs with different sizes, with smaller particles obtained at lower stearic acid concentrations. tandfonline.com The concentration of stearic acid can also impact the particle concentration in the reaction solution. researchgate.net

The controlled growth of nanocrystals is also influenced by the number of available cadmium ions from the precursor. In the synthesis of CdS nanocrystals within vesicles, the nanocrystal diameter was found to be determined by the initial number of encapsulated Cd²⁺ ions. ucsb.edu While this example pertains to CdS, it illustrates the general principle of precursor concentration influencing nanocrystal size, which is applicable when using this compound as a cadmium source.

Surface Ligand Chemistry and Passivation in this compound-derived Nanomaterials.

In nanomaterials synthesized using this compound as a precursor, the surface ligand chemistry plays a crucial role in determining their properties and stability. Stearate ligands, originating from the this compound precursor, can cap the surface of the nanocrystals. researchgate.net The presence of stearate on the surface of CdTe QDs synthesized from this compound has been confirmed by techniques such as FTIR transmission spectroscopy. researchgate.net These stearate-capped QDs have demonstrated good stability. researchgate.net

This compound, a metallic soap with the chemical formula Cd(O₂CC₁₇H₃₅)₂, is a white solid primarily known for its use as a lubricant and a heat and light stabilizer in polyvinyl chloride wikipedia.orgnih.gov. While its traditional applications are being phased out due to toxicity concerns, this compound has shown promise as a template or precursor in the synthesis of various cadmium-based nanostructures with interesting optical and electronic properties. wikipedia.orgcore.ac.ukresearchgate.net

3.3.4. Optical and Electronic Properties of this compound-templated Nanostructures.

This compound can serve as a cadmium source or a structural guide in the synthesis of semiconductor nanostructures, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles and nanoplatelets. These nanostructures exhibit size- and shape-dependent optical and electronic properties due to quantum confinement effects, making them suitable for various advanced applications. researchgate.netresearchgate.netacs.org

Research has demonstrated the synthesis of CdSe nanoparticles using this compound as a precursor in a hot-injection method. Varying reaction parameters like temperature and time allows for tuning the size of the nanoparticles, which in turn affects their optical properties, specifically their photoluminescence emission wavelength. Smaller nanoparticles typically exhibit a blue shift in emission (shorter wavelengths), while larger ones show a red shift (longer wavelengths). researchgate.netresearchgate.nettorvergata.itdeepdyve.com

Studies on CdS nanostructures synthesized using templating methods, including those potentially involving cadmium compounds as precursors or in the template preparation, have revealed distinct optical and electronic characteristics. For instance, CdS nanostructures with an orthorhombic crystal structure obtained via templating synthesis have shown specific photoluminescence bands in the blue and green spectral range. mdpi.com The optical energy gap of CdS nanoparticles has been observed to be larger than that of bulk CdS, a direct consequence of the quantum size effect. ijnnonline.net

The electronic properties of nanostructures templated or synthesized using this compound or related cadmium precursors are also closely linked to their size, shape, and crystal structure. For example, the electronic levels of CdS spherical clusters are dependent on their radius and crystal phase (wurtzite or zinc blende). shu.ac.uk The conductivity mechanisms in films containing CdS nanoparticles embedded in a matrix can involve electron tunneling and hopping. shu.ac.uk

Cadmium-based nanostructures, including those potentially synthesized with the aid of this compound chemistry, are being explored for their interactions with near-infrared (NIR) light, which is relevant for applications in medical diagnostics, communications technology, and solar energy. research-in-germany.org The ability to precisely control defects and structure at the atomic level in these nanostructures is crucial for tailoring their optical and electronic properties for such high-tech applications. research-in-germany.org

While specific detailed data tables solely focusing on this compound templated nanostructures' optical and electronic properties are not extensively available in the provided snippets, the research indicates that the use of this compound as a precursor or in templating approaches contributes to the formation of cadmium chalcogenide nanostructures with tunable optical and electronic behaviors. The properties observed in these studies, such as band gap shifts, photoluminescence emissions, and conductivity mechanisms, are characteristic of semiconductor nanomaterials and highlight the potential of using this compound in controlled synthesis routes.

Regulatory Science and Risk Assessment Frameworks for Cadmium Compounds

International and National Regulations on Cadmium Use and Emissions

Regulatory bodies worldwide have implemented measures to restrict the use and control the emissions of cadmium and its compounds, including cadmium stearate (B1226849), due to their hazardous nature satra.comontosight.aiospar.org. International agreements and national laws aim to reduce exposure and environmental contamination.

The 1998 Aarhus Protocol on Heavy Metals, under the UNECE Air Convention, specifically targets cadmium, lead, and mercury, obliging parties to reduce their emissions below 1990 levels or an alternative year between 1985 and 1995 unece.orgeuropa.eu. This protocol focuses on reducing emissions from major sources such as industrial processes, combustion processes, and waste incineration unece.org. Amendments in 2012 introduced more stringent controls and promoted the use of best available techniques (BAT) to limit emissions unece.org.

Within the European Union, regulations have significantly restricted the use of cadmium compounds, including cadmium stearate. European Regulation 494/2011, which amended the REACH Annex XVII, limits the maximum amount of cadmium in certain synthetic organic polymers (plastics) to 0.01 percent (100 ppm) satra.com. This regulation succeeded the earlier Cadmium Directive 91/338/EEC satra.com. There are some exemptions for recycled PVC used in specific construction products, provided they are appropriately marked satra.com. Cadmium and its compounds are also identified as priority hazardous substances under the EC Water Framework Directive ospar.org. Furthermore, the EU Contaminants Regulation (EU) 1881/2006 sets maximum levels for heavy metals, including cadmium, in certain foodstuffs, with recent amendments in 2021 agrolab.comeuropa.eu.

In the United States, this compound is listed as an extremely hazardous substance subject to reporting requirements when stored in amounts exceeding its threshold planning quantity nih.gov. Cadmium is also listed on the EPA National Emission Standards for Hazardous Air Pollutants (NESHAP) list cdc.gov. The Clean Air Act, as amended in 1990, directs the EPA to set standards requiring major sources to reduce routine emissions of toxic pollutants, including this compound nih.gov. National emission standards for hazardous air pollutants have been issued for area source facilities that produce cadmium epa.gov. Federal drinking water standards set a maximum contaminant level for inorganic cadmium at 0.005 mg/L nih.gov. State-level regulations also exist, such as the CONEG (Coalition of Northeastern Governors) regulations limiting the total amount of four metals, including cadmium, in packaging and packaging components to 100 ppm satra.com. California's Proposition 65 lists cadmium compounds as potential carcinogens and reproductive toxins, requiring warning labels on consumer goods containing them satra.com.

Regulations also address cadmium in specific products. For instance, the European Toy Safety Directive determines the amount of cadmium and other heavy metals that could be released into stomach acid if a toy is swallowed, with a maximum limit for extractable cadmium satra.com. Similarly, some US states have laws limiting the total amount of cadmium in children's jewelry satra.com.

The global landscape of cadmium regulation has evolved from primarily targeting large industrial point sources to addressing diffuse contamination and lifecycle management sustainability-directory.com. While regulations have led to demonstrable reductions in emissions from regulated industrial sources, managing diffuse sources and the increasing use of cadmium in certain energy technologies remain ongoing challenges sustainability-directory.com.

Risk Assessment Methodologies for this compound Exposure

Risk assessment methodologies for cadmium compounds, including this compound, involve evaluating potential exposure pathways and the associated health and environmental effects industrialchemicals.gov.auebrc.dewho.inteuropa.eueuropa.eu. These assessments aim to characterize the risks posed by this compound throughout its lifecycle, from production and use to disposal.

Exposure assessment considers various routes, including inhalation, ingestion, and dermal contact ebrc.de. For solid inorganic substances like metallic stearates, inhalation can be a significant exposure route, particularly in occupational settings where dusty forms are handled ebrc.de. Inadvertent ingestion through hand-to-mouth transfer or from deposition on the face can also contribute to total systemic exposure ebrc.de. Environmental exposure can occur through emissions to air, water, and soil, potentially leading to human exposure via contaminated food and water sustainability-directory.comebrc.de. Migration of this compound from PVC packaging materials into foodstuffs or simulants has been observed in research nih.gov.

Hazard assessment involves evaluating the intrinsic toxic properties of this compound and other cadmium compounds. Cadmium and its compounds are recognized human carcinogens industrialchemicals.gov.auresearchgate.netindustrialchemicals.gov.au. The kidneys are considered the main target organ for cadmium toxicity following repeated oral and inhalation exposure, with effects including tubular dysfunction and decreased glomerular filtration rate industrialchemicals.gov.auindustrialchemicals.gov.au. Risk assessment frameworks, such as those developed by the International Programme on Chemical Safety (IPCS) and the European Chemicals Bureau (ECB), provide guidance on evaluating dose-response relationships and characterizing potential health effects who.inteuropa.eu.

Specific methodologies for risk assessment may involve comparing exposure levels to established reference values or tolerable intakes rivm.nl. For instance, the European Food Safety Authority (EFSA) has derived a Tolerable Weekly Intake (TWI) for cadmium based on its effects on the kidney rivm.nl. Risk assessments may also consider the cumulative risk associated with exposure to mixtures of substances, particularly when they affect the same target organ, such as the kidney in the case of cadmium and lead rivm.nl.

Regulatory bodies like the US EPA and the European Chemicals Agency (ECHA) utilize risk assessment information to inform regulatory decisions and establish exposure limits and restrictions nih.govsatra.comcdc.govontosight.ai. The Australian Inventory of Industrial Chemicals (AICIS), formerly NICNAS, employs a tiered assessment framework to evaluate the risks of chemicals, including cadmium compounds, based on available human health and environmental data industrialchemicals.gov.auindustrialchemicals.gov.au.

Q & A

Q. What are the standard protocols for synthesizing cadmium stearate in laboratory settings?

this compound is typically synthesized via metathesis reactions between sodium stearate and cadmium salts (e.g., cadmium chloride). A common method involves dissolving stearic acid in a hexane solution and reacting it with a cadmium-containing subphase (e.g., 0.25 mM cadmium chloride at pH 6.2) to form monolayers . Purification involves repeated washing to remove unreacted precursors. Researchers must use inert atmospheres and personal protective equipment (PPE) due to cadmium’s toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Fourier-transform infrared spectroscopy (FTIR) is critical for confirming the presence of carboxylate ligands and cadmium coordination. X-ray diffraction (XRD) identifies crystalline phases, while thermogravimetric analysis (TGA) assesses thermal stability. For monolayer studies, Langmuir-Blodgett techniques combined with atomic force microscopy (AFM) provide nanoscale structural insights .

Q. What safety measures are mandatory when handling this compound in experimental workflows?

this compound requires OSHA-compliant regulated areas with ventilation, impermeable gloves, and respiratory protection. Training must cover spill containment (e.g., using absorbent materials) and waste disposal via EPA-approved hazardous waste facilities. Emergency protocols include immediate decontamination for inhalation/ingestion exposure .

Q. How does this compound’s thermal stability influence its application in polymer science?

Its melting point (103–110°C) and thermal degradation profile make it suitable as a heat stabilizer in polyvinyl chloride (PVC). Researchers use TGA to monitor weight loss at elevated temperatures, correlating with stabilizer efficiency. This compound delays dehydrochlorination by exchanging labile chlorine atoms in PVC, forming cadmium chloride intermediates .

Q. What regulatory frameworks govern this compound use in academic research?

Compliance with OSHA’s Cadmium Standard (29 CFR 1910.1027) and state-specific Right-to-Know laws (e.g., California Prop 65) is mandatory. International guidelines, such as IARC’s Group 1 carcinogen classification, require institutional review boards to approve protocols involving cadmium compounds .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be reconciled in risk assessment models?

Discrepancies arise from variations in exposure routes (oral vs. inhalation) and matrix effects (pure compound vs. polymer-bound). Researchers should employ in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo studies to quantify bioaccumulation. Dose-response curves must account for speciation differences (e.g., cadmium ion release vs. stearate complexation) .

Q. What mechanistic insights explain the synergistic stabilization of PVC using cadmium-barium stearate blends?

this compound reacts with labile chlorine atoms via ligand exchange, while barium stearate neutralizes HCl byproducts. Kinetic studies using dehydrochlorination curves show that barium extends the induction period but does not alter the degradation gradient. Synergy arises from cadmium’s regeneration via reaction with barium stearate, delaying cadmium chloride accumulation .

Q. What experimental designs optimize this compound’s role in quantum dot synthesis?

In CdS/CdZnS core/shell quantum dots, this compound acts as a cadmium precursor in non-coordinating solvents (e.g., 1-octadecene). Key parameters include precursor molar ratios (Cd:Zn:S = 1:1:1), injection temperatures (280–320°C), and growth times (20–60 minutes). FTIR confirms ligand capping, while UV-vis and photoluminescence spectroscopy monitor quantum yield .

Q. How do computational models predict this compound’s environmental mobility and bioaccumulation potential?

Molecular dynamics simulations using parameters like logP (hydrophobicity) and topological polar surface area (80.3 Ų) estimate soil adsorption coefficients (Koc). Density functional theory (DFT) calculates bond dissociation energies to predict degradation pathways. These models highlight low water solubility but high persistence in lipid-rich environments .

Q. What advanced techniques resolve structural ambiguities in this compound monolayers?

Grazing-incidence X-ray scattering (GIXS) and Brewster angle microscopy (BAM) characterize monolayer packing density and phase behavior. Adjusting subphase pH (5.8–6.2) and cadmium ion concentration (0.03–0.25 mM) controls stearate headgroup coordination, enabling tailored nanostructures for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products